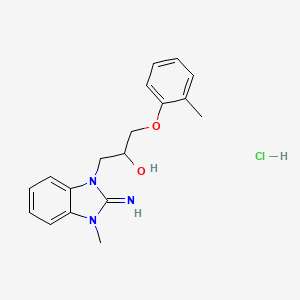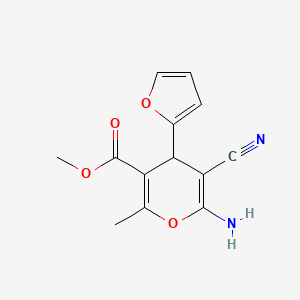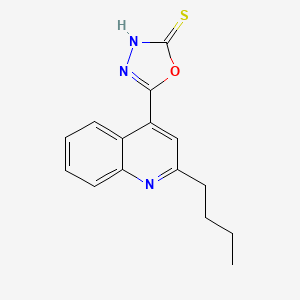![molecular formula C30H46N2O4 B4104585 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol]](/img/structure/B4104585.png)
1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol]
Übersicht
Beschreibung
1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol], also known as L-690,330, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, heart failure, and other cardiovascular diseases. In
Wirkmechanismus
The mechanism of action of 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] involves its ability to selectively block the beta-adrenergic receptors, which are present in various tissues, including the heart, lungs, and blood vessels. By blocking these receptors, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can reduce the effects of the sympathetic nervous system, which can help lower blood pressure and improve cardiac function. In cancer, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can inhibit the growth and proliferation of cancer cells by interfering with the signaling pathways that control cell division and survival. In neurological disorders, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can protect neurons from damage and death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] depend on its concentration, duration of exposure, and the specific tissue or cell type. In cardiovascular diseases, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can lower blood pressure, reduce heart rate, and improve cardiac contractility. In cancer, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In neurological disorders, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] can protect neurons from oxidative stress and inflammation, which can help preserve their function and prevent their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] in lab experiments include its potent and selective beta-adrenergic receptor blocking activity, its ability to inhibit the growth and proliferation of cancer cells, and its potential neuroprotective effects. The limitations of using 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] in lab experiments include its relatively low solubility in water, its potential cytotoxicity at high concentrations, and the need for further studies to determine its optimal dosage and duration of exposure.
Zukünftige Richtungen
There are several future directions for the research on 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol], including:
1. Further studies on its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders.
2. Development of more efficient and cost-effective synthesis methods for 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol].
3. Optimization of its dosage and duration of exposure in lab experiments.
4. Investigation of its potential side effects and toxicity in vivo.
5. Exploration of its potential synergistic effects with other drugs or compounds.
Conclusion
In conclusion, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] is a compound that has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Its mechanism of action involves its ability to selectively block the beta-adrenergic receptors, which can help reduce blood pressure, inhibit the growth and proliferation of cancer cells, and protect neurons from damage and death. Although there are some limitations in using 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] in lab experiments, its potential benefits make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been studied for its potential therapeutic applications in several areas, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been shown to have a potent and selective beta-adrenergic receptor blocking activity, which can help reduce blood pressure and improve cardiac function. In cancer, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been investigated as a potential anti-tumor agent due to its ability to inhibit the growth and proliferation of cancer cells. In neurological disorders, 1,1'-(1,4-piperazinediyl)bis[3-(5-isopropyl-2-methylphenoxy)-2-propanol] has been studied for its potential neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methyl-5-propan-2-ylphenoxy)propyl]piperazin-1-yl]-3-(2-methyl-5-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O4/c1-21(2)25-9-7-23(5)29(15-25)35-19-27(33)17-31-11-13-32(14-12-31)18-28(34)20-36-30-16-26(22(3)4)10-8-24(30)6/h7-10,15-16,21-22,27-28,33-34H,11-14,17-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKYVIHPLKAZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CN2CCN(CC2)CC(COC3=C(C=CC(=C3)C(C)C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chloro-4-nitrophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4104502.png)
![1-(4-ethylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4104513.png)
![2-(4-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}piperazin-1-yl)nicotinonitrile](/img/structure/B4104521.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4104535.png)

![N-(2-methyl-4-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4104568.png)
![4-(2-furyl)-7,7-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4104572.png)

![2-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4104590.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B4104595.png)

![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4104603.png)
![5-(2-chlorophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4104608.png)